N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine
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Overview
Description
N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine: is a chemical compound that combines a piperidine ring with a pyrimidine ring, both of which are functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with N-(1-Boc-4-piperidyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the pyrimidine ring.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid for Boc deprotection.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Deprotected Amines: Removal of the Boc group yields the free amine.
Substituted Pyrimidines: Nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases due to its biological activity.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-Boc-4-piperidone: A precursor in the synthesis of various piperidine derivatives.
Fmoc-N-(1-Boc-4-piperidyl)glycine: Used in peptide synthesis and as a building block in organic chemistry.
Uniqueness: N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine is unique due to the combination of the piperidine and pyrimidine rings, along with the specific functional groups attached to these rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H20Cl2N4O2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
tert-butyl 4-[(4,6-dichloropyrimidin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-6-4-9(5-7-20)17-12-18-10(15)8-11(16)19-12/h8-9H,4-7H2,1-3H3,(H,17,18,19) |
InChI Key |
FUQSREAMRVZZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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